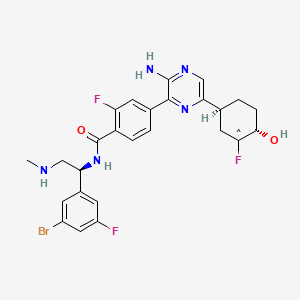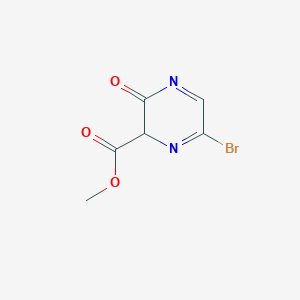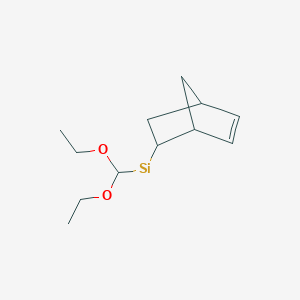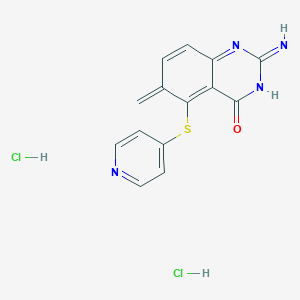
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is a synthetic cannabinoid receptor agonist. It belongs to a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This compound is often used in scientific research to study the effects of cannabinoids on the human body and to develop new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone typically involves the reaction of 1H-indole-3-carboxylic acid with 5-fluoropentyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with naphthalene-2-carboxaldehyde under acidic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes and reaction conditions are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluoropentyl and naphthalenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
(1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone is used in various scientific research applications, including:
Chemistry: Studying the chemical properties and reactivity of synthetic cannabinoids.
Biology: Investigating the effects of cannabinoids on cellular and molecular processes.
Medicine: Developing new therapeutic agents for conditions such as pain, inflammation, and neurological disorders.
Mecanismo De Acción
The compound exerts its effects by binding to cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By activating these receptors, (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone can modulate the activity of neurotransmitters and other signaling molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
JWH-018: Another synthetic cannabinoid with a similar structure and mechanism of action.
AM-2201: A synthetic cannabinoid with a fluorinated pentyl chain, similar to (1-(5-fluoropentyl)-1H-indol-3-yl)(naphthalen-2-yl)methanone.
CP 55,940: A synthetic cannabinoid with a different core structure but similar receptor binding properties.
Uniqueness
This compound is unique due to its specific combination of a fluoropentyl chain and a naphthalenyl group, which may confer distinct binding affinities and pharmacological properties compared to other synthetic cannabinoids.
Propiedades
Fórmula molecular |
C24H22FNO |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
[1-(5-fluoropentyl)indol-3-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C24H22FNO/c25-14-6-1-7-15-26-17-22(21-10-4-5-11-23(21)26)24(27)20-13-12-18-8-2-3-9-19(18)16-20/h2-5,8-13,16-17H,1,6-7,14-15H2 |
Clave InChI |
JBPMXQYHIBTESP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)



![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)

![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)
![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
